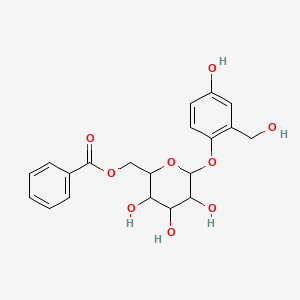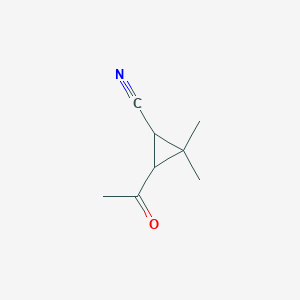
Cyclopentanone, 2-hexylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-hexylidene- is an organic compound with the molecular formula C11H18O. It features a cyclopentanone ring with a hexylidene side chain, making it a valuable substrate in organic synthesis and materials chemistry . This compound is known for its fruity fragrance and high flammability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing Cyclopentanone, 2-hexylidene- involves the reaction of cyclopentanone with n-heptaldehyde in the presence of a sodium hydroxide catalyst. The reaction is carried out at temperatures ranging from 50 to 80°C for 8 to 10 hours. A phase transfer catalyst, such as beta-cyclodextrin, is used to increase the reaction rate and promote mixed-aldol condensation . After the reaction, the mixture is washed and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the preparation of Cyclopentanone, 2-hexylidene- follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous reactors and advanced purification techniques ensures the production of high-purity Cyclopentanone, 2-hexylidene-.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-hexylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hexylidene side chain can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-hexylidene- has extensive applications in scientific research:
Biology: This compound exhibits antibacterial properties against multiple bacterial strains.
Medicine: It is used in the synthesis of pharmaceutical analogues and naturally occurring prostaglandins.
Industry: Cyclopentanone, 2-hexylidene- is utilized in the fragrance industry due to its fruity aroma.
Mecanismo De Acción
The mechanism by which Cyclopentanone, 2-hexylidene- exerts its effects involves its role as a chiral auxiliary in chemical reactions. It facilitates the formation of chiral centers in molecules, which is crucial for asymmetric catalysis . Additionally, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring but without the hexylidene side chain.
Cyclopentenone: An enone with a similar ring structure but different functional groups.
2-Heptylidene-cyclopentanone: Similar to Cyclopentanone, 2-hexylidene-, but with a heptylidene side chain.
Uniqueness
Cyclopentanone, 2-hexylidene- is unique due to its specific structure, which combines a cyclopentanone ring with a hexylidene side chain. This unique structure makes it a valuable substrate for studying ring-opening polymerization reactions and synthesizing chiral ligands .
Propiedades
| 103517-11-9 | |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(2E)-2-hexylidenecyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7+ |
Clave InChI |
WZPGQHVPSKTELT-JXMROGBWSA-N |
SMILES isomérico |
CCCCC/C=C/1\CCCC1=O |
SMILES canónico |
CCCCCC=C1CCCC1=O |
Densidad |
0.907-0.914 |
Descripción física |
Pale yellowish oily liquid; powerful warm-floral and green-fruity odour with spicy herbaceous undertones |
Solubilidad |
insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12322627.png)
![[3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12322628.png)



![4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B12322693.png)
